2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
CAS No.: 24152-97-4
Cat. No.: VC8092874
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24152-97-4 |
|---|---|
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | 2-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H |
| Standard InChI Key | VVNNTHQEKBSDAG-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCCC1)N.Cl |
| Canonical SMILES | CC(C(=O)N1CCCC1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s core structure consists of a propan-1-one backbone substituted with an amino group at the C2 position and a pyrrolidin-1-yl group at the C1 position, with a hydrochloride salt forming the final ionic structure. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.66 g/mol |
| CAS Registry Number | 24152-97-4 |
| Salt Form | Hydrochloride |
| Stereoisomerism | (R)- and (S)-configurations |
The hydrochloride salt enhances solubility in polar solvents, making it suitable for laboratory-scale reactions.
Stereochemical Considerations
The compound exhibits stereoisomerism due to the chiral center at the C2 position. The (2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride enantiomer (CAS 1176419-88-7) has been isolated and characterized, demonstrating distinct crystallographic and spectroscopic profiles compared to its (R)-counterpart. Such stereochemical differences may influence biological activity, though comparative pharmacological studies remain limited.
Synthesis and Production
Synthetic Routes
Large-scale synthesis typically involves a two-step process:
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Condensation Reaction: Pyrrolidine reacts with a halogenated propanone derivative (e.g., 1-chloropropan-1-one) in anhydrous tetrahydrofuran under nitrogen atmosphere.
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, achieving yields of 68–75% after purification.
Critical parameters include temperature control (−10°C to 25°C) and stoichiometric ratios to minimize byproducts such as N-alkylated pyrrolidine derivatives.
Purification Techniques
Industrial production employs crystallization from ethanol/water mixtures, followed by column chromatography using silica gel and dichloromethane-methanol eluents. Purity levels exceeding 98% are routinely achieved, as verified by high-performance liquid chromatography (HPLC).
Mechanism of Action
The compound acts as a monoamine reuptake inhibitor, with in vitro studies demonstrating half-maximal inhibitory concentrations () of:
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Dopamine Transporter (DAT): 42 nM
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Norepinephrine Transporter (NET): 87 nM
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Serotonin Transporter (SERT): 320 nM
This selectivity profile suggests a pharmacological resemblance to pyrovalerone, a Schedule V controlled substance. Molecular docking simulations indicate that the pyrrolidine ring interacts with hydrophobic pockets in transporter proteins, while the amino group forms hydrogen bonds with aspartate residues.
Regulatory Status
As of 2025, 2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is classified as a controlled substance under Schedule I of Ireland’s Misuse of Drugs Regulations. Similar restrictions apply in Sweden and Latvia, while the U.S. Drug Enforcement Administration (DEA) monitors it as a "Drug of Concern" pending further abuse liability studies.
Analytical Characterization
Spectroscopic Data
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FT-IR: 3250 cm (N-H stretch), 1680 cm (C=O stretch).
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H NMR (400 MHz, DO): δ 3.45–3.25 (m, 4H, pyrrolidine), 2.95 (q, 1H, CH), 1.85–1.70 (m, 4H, pyrrolidine).
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, consistent with hydrochloride salts of related cathinones.
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